(2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(butan-2-yl)prop-2-enamide
Beschreibung
Eigenschaften
IUPAC Name |
(E)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-butan-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO2/c1-3-15(2)22-20(23)13-8-16-6-11-19(12-7-16)24-14-17-4-9-18(21)10-5-17/h4-13,15H,3,14H2,1-2H3,(H,22,23)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXERARAIXDPHBE-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC(=O)/C=C/C1=CC=C(C=C1)OCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Electrophilic Amide Activation for Direct N-Dehydrogenation
Overview
The most efficient method for synthesizing this enamide involves direct N-dehydrogenation of a preformed amide precursor. This approach, pioneered by recent advances in electrophilic amide activation, enables single-step conversion of secondary amides to enamides with exclusive E-selectivity.
Synthetic Procedure
Step 1: Synthesis of the Amide Precursor
The precursor amide, N-(butan-2-yl)-3-{4-[(4-bromophenyl)methoxy]phenyl}propanamide, is synthesized via a coupling reaction between 3-{4-[(4-bromophenyl)methoxy]phenyl}propanoic acid and butan-2-amine:
Reaction Conditions
- Coupling Agent: EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane.
- Molar Ratio: Acid:amine:EDCl:HOBt = 1:1.2:1.2:1.2.
- Yield: 85–92% after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Characterization Data
- 1H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (s, 4H, OAr-H), 5.15 (s, 2H, OCH2Ar), 3.85 (m, 1H, NHCH), 2.65 (t, J = 7.6 Hz, 2H, CH2CO), 2.35 (t, J = 7.6 Hz, 2H, CH2Ar), 1.55–1.25 (m, 5H, butan-2-yl CH/CH2), 0.95 (d, J = 6.8 Hz, 3H, CH3).
- 13C NMR (100 MHz, CDCl3): δ 172.5 (CO), 159.2 (OAr), 141.8 (CBr), 132.5–114.7 (Ar-C), 70.1 (OCH2), 48.5 (NHCH), 36.8 (CH2CO), 32.1 (CH2Ar), 29.5 (CH(CH2)2), 19.8 (CH3).
Step 2: N-Dehydrogenation to Enamide
The amide undergoes dehydrogenation using lithium hexamethyldisilazide (LiHMDS) and triflic anhydride (Tf2O):
Optimized Conditions
| Parameter | Optimal Value | Alternative Conditions (Lower Yield) |
|---|---|---|
| Base | LiHMDS | KHMDS (62%), NaHMDS (55%) |
| Solvent | Diethyl ether | THF (73%), toluene (41%) |
| Temperature | −78°C → rt | 0°C (68%) |
| Tf2O Equiv | 1.5 | 1.0 (71%), 2.0 (83%) |
| Reaction Time | 2 h | 1 h (78%), 4 h (85%) |
Mechanistic Insights
- Activation: Tf2O reacts with the amide to form an iminium triflate intermediate, enhancing acidity of the α-N hydrogen.
- Deprotonation: LiHMDS abstracts the α-H, generating a transient enolate.
- Elimination: Triflinate (CF3SO2−) is extruded, yielding the E-enamide via anti-periplanar elimination.
Outcome
- Yield: 89% isolated yield (gram-scale).
- Stereoselectivity: >99% E-isomer (confirmed by NOESY).
- Purity: >98% (HPLC, C18 column).
Wittig Olefination Strategy
Reaction Design
This two-step approach constructs the enamide via phosphonium ylide-mediated olefination:
Step 1: Aldehyde Synthesis
3-{4-[(4-Bromophenyl)methoxy]phenyl}propanal is prepared by oxidizing 3-{4-[(4-bromophenyl)methoxy]phenyl}propan-1-ol using pyridinium chlorochromate (PCC):
- Yield: 76% (CH2Cl2, rt, 4 h).
Step 2: Wittig Reaction
The aldehyde reacts with a stabilized ylide generated from N-(butan-2-yl)amide-substituted triphenylphosphonium bromide:
Conditions
- Ylide Precursor: Ph3P=CHCONHCH(CH2CH3)2 (2.2 equiv).
- Base: NaHMDS (2.5 equiv) in THF at 0°C → rt.
- Yield: 68% (E:Z = 92:8).
Limitations
- Requires prefunctionalized ylide.
- Moderate stereoselectivity necessitates chromatographic separation.
Titanium-Mediated Condensation
Methodology
Adapting Genovino et al., this method employs TiCl4 to condense N-(butan-2-yl)amide with 4-[(4-bromophenyl)methoxy]benzaldehyde:
Procedure
- Reagents: TiCl4 (1.1 equiv), N,N-diisopropylethylamine (3.0 equiv), CH2Cl2, −20°C.
- Yield: 58% (E-isomer).
Challenges
- Sensitivity to moisture.
- Competitive aldol side reactions.
Comparative Analysis of Methods
| Parameter | Electrophilic Activation | Wittig Olefination | Ti-Mediated Condensation |
|---|---|---|---|
| Steps | 2 | 3 | 2 |
| Overall Yield | 78% | 52% | 45% |
| E Selectivity | >99% | 92% | 85% |
| Functional Group Tolerance | High (esters, halides) | Moderate (sensitive to aldehydes) | Low (acid-sensitive) |
| Scalability | Gram-scale demonstrated | Limited by ylide synthesis | Not reported |
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(butan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Research indicates that (2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(butan-2-yl)prop-2-enamide exhibits significant biological activities, particularly in the areas of anticancer and anti-inflammatory effects.
Anticancer Properties
Several studies have highlighted the compound's potential as an anticancer agent. For instance:
- Case Study : A screening of a library of compounds on multicellular spheroids identified this compound as a promising candidate against various cancer cell lines, including breast and lung cancer models. The compound demonstrated substantial cytotoxicity, indicating its potential as a therapeutic agent in oncology .
- Mechanism of Action : The presence of the bromine atom and methoxy groups in the structure enhances its interaction with specific molecular targets involved in cancer pathways, leading to apoptosis in cancer cells .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties:
- Inhibition Studies : Research has shown that (2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(butan-2-yl)prop-2-enamide can inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .
Synthesis and Derivatives
The synthesis of (2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(butan-2-yl)prop-2-enamide involves several steps:
Wirkmechanismus
The mechanism of action of (2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(butan-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Halogenated Derivatives
Halogen substituents (Br, Cl, CF₃) on the phenyl ring significantly influence bioactivity:
Key Findings :
- Chlorinated analogs (e.g., 3,4-diCl) exhibit broad-spectrum antibacterial activity against Gram-positive bacteria (MIC: 0.12–0.15 μM) and mycobacteria, surpassing clinical drugs like ampicillin .
- Bromine’s role: While less electronegative than Cl, bromine’s larger atomic radius may enhance hydrophobic interactions in bacterial membranes. However, monohalogenation (as in the target compound) may reduce potency compared to dihalogenated derivatives .
- Trifluoromethyl groups : CF₃-substituted compounds show high lipophilicity (logP >5) and potent activity but may increase cytotoxicity risks .
Methoxy and Benzyloxy Derivatives
Key Findings :
Amide Group Modifications
The N-substituent on the acrylamide backbone impacts solubility and target binding:
Biologische Aktivität
The compound (2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(butan-2-yl)prop-2-enamide, also known by its CAS number 477889-05-7, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H22BrNO2
- Molar Mass : 388.3 g/mol
- CAS Number : 477889-05-7
The biological activity of (2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(butan-2-yl)prop-2-enamide is primarily linked to its structural features, which suggest potential interactions with various biological targets. The presence of the bromophenyl and methoxy groups may enhance lipophilicity, facilitating membrane permeability and interaction with cellular receptors.
1. Analgesic Activity
Research indicates that derivatives of this compound may exhibit analgesic properties. A study on similar compounds demonstrated significant inhibition of pain responses in animal models using the writhing test and hot plate test. The results showed that compounds with similar structural motifs provided effective analgesia without notable acute toxicity, suggesting a favorable therapeutic index .
2. Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been evaluated through molecular docking studies, which predict binding affinities to cyclooxygenase enzymes (COX). Certain derivatives have shown IC50 values lower than standard anti-inflammatory drugs like celecoxib, indicating promising anti-inflammatory activity .
3. Toxicological Assessment
Acute toxicity studies have indicated that the compound exhibits low toxicity profiles in animal models. Histopathological examinations revealed no significant adverse effects on major organs, supporting its safety for further pharmacological exploration .
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic strategies for (2E)-3-{4-[(4-bromophenyl)methoxy]phenyl}-N-(butan-2-yl)prop-2-enamide?
Methodological Answer: The synthesis typically involves a multi-step approach:
Esterification : React 4-bromobenzyl alcohol with 4-hydroxybenzaldehyde under acidic conditions to form 4-[(4-bromophenyl)methoxy]benzaldehyde.
Condensation : Treat the aldehyde with sec-butylamine in the presence of an acyl chloride (e.g., acryloyl chloride) to form the (E)-enamide backbone via a base-catalyzed Horner-Wadsworth-Emmons reaction.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity.
Key Considerations : Optimize reaction temperature (70–90°C) and solvent polarity (e.g., THF or DMF) to enhance stereoselectivity and yield .
Q. How can the structural identity and purity of this compound be confirmed?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to verify the (E)-configuration of the enamide (characteristic coupling constant Hz for trans double bonds) and confirm substituent positions.
- X-ray Crystallography : Employ SHELX software for single-crystal analysis to resolve stereochemical ambiguities and validate the bromophenyl methoxy orientation .
- HPLC : Utilize a C18 column (acetonitrile/water mobile phase) to assess purity (>98% for biological assays) .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity compared to chloro or fluoro analogs?
Methodological Answer: The bromine atom’s electron-withdrawing effect and larger atomic radius compared to Cl or F impact both chemical and biological behavior:
- Reactivity : Bromine enhances electrophilicity at the enamide double bond, facilitating nucleophilic additions (e.g., Michael additions).
- Biological Activity : Bromine’s polarizability improves binding affinity to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites).
Q. Table 1: Comparative Reactivity of Halogen-Substituted Analogs
| Substituent | Electronegativity | Atomic Radius (Å) | Relative Reactivity (vs. Br) |
|---|---|---|---|
| Br | 2.96 | 1.14 | 1.00 (reference) |
| Cl | 3.16 | 0.99 | 0.75 |
| F | 3.98 | 0.64 | 0.50 |
Experimental Validation : Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution and compare reaction kinetics via stopped-flow spectroscopy .
Q. What methodologies are suitable for studying its mechanism of action in cancer therapy?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict interactions with targets like EGFR or PI3K. Focus on the bromophenyl group’s role in hydrophobic pocket binding.
- Kinase Assays : Conduct ATP-competitive inhibition assays (e.g., ADP-Glo™ Kinase Assay) to measure IC values.
- Transcriptomics : Apply RNA-seq to identify downstream pathways (e.g., apoptosis or proliferation markers) in treated cancer cell lines .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Methodological Answer:
- Analog Synthesis : Replace the bromophenyl group with electron-donating (e.g., -OCH) or bulky (e.g., -CF) substituents.
- Biological Testing : Compare IC values across analogs in cell viability assays (MTT or CellTiter-Glo).
Q. Table 2: SAR of Key Analogs
| Substituent (R) | IC (μM) | Solubility (μg/mL) |
|---|---|---|
| Br | 0.45 | 12.3 |
| Cl | 0.78 | 15.1 |
| OCH | 1.20 | 28.9 |
Statistical Analysis : Use ANOVA to determine significance () in potency differences .
Q. What computational approaches predict metabolic stability and degradation pathways?
Methodological Answer:
- In Silico Metabolism : Run simulations with Schrödinger’s MetaSite to identify likely cytochrome P450 oxidation sites (e.g., benzylic or amide positions).
- Molecular Dynamics (MD) : Simulate interactions with liver microsomal enzymes (e.g., CYP3A4) to assess metabolic half-life.
- Experimental Validation : Perform LC-MS/MS to detect phase I/II metabolites in hepatocyte incubations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
